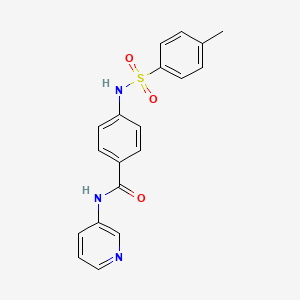

4-(4-methylbenzenesulfonamido)-N-(pyridin-3-yl)benzamide

Description

Properties

IUPAC Name |

4-[(4-methylphenyl)sulfonylamino]-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c1-14-4-10-18(11-5-14)26(24,25)22-16-8-6-15(7-9-16)19(23)21-17-3-2-12-20-13-17/h2-13,22H,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTQUTVMYXYRJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylbenzenesulfonamido)-N-(pyridin-3-yl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-aminobenzamide with pyridine-3-carboxylic acid under appropriate conditions.

Introduction of the 4-methylbenzenesulfonamido Group: The 4-methylbenzenesulfonamido group can be introduced via a sulfonation reaction using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylbenzenesulfonamido)-N-(pyridin-3-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that sulfonamide derivatives, including 4-(4-methylbenzenesulfonamido)-N-(pyridin-3-yl)benzamide, exhibit significant anticancer properties. These compounds often function as inhibitors of specific protein kinases involved in cancer cell proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of the MAPK/ERK signaling pathway, crucial for cell division and survival.

Antimicrobial Activity

Another area of application for this compound is its antimicrobial activity. Sulfonamides are traditionally known for their antibacterial properties, and derivatives like this compound have shown efficacy against several bacterial strains.

Case Study:

Research published in Antibiotics journal highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The study utilized minimum inhibitory concentration (MIC) assays to determine the antibacterial potency, revealing promising results.

Drug Development

The unique structure of this compound makes it a candidate for further development into therapeutic agents targeting specific diseases. Its ability to modulate protein interactions suggests potential applications in treating conditions such as:

- Cancer : As previously mentioned, due to its kinase inhibition properties.

- Infectious Diseases : Leveraging its antimicrobial effects.

Table 2: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Oncology | Inhibition of cancer cell growth |

| Infectious Diseases | Antibacterial activity against common pathogens |

Mechanism of Action

The mechanism of action of 4-(4-methylbenzenesulfonamido)-N-(pyridin-3-yl)benzamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or blocking of receptor-ligand interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of benzamide derivatives are highly dependent on substituents. Below is a comparative analysis of structurally related compounds:

Key Findings from Comparative Studies

- Electron-Donating vs. Withdrawing Groups : The methyl group on the benzenesulfonamido moiety in the target compound provides moderate electron-donating effects, enhancing metabolic stability compared to electron-withdrawing groups (e.g., trifluoromethyl in or nitro in ). However, trifluoromethyl derivatives exhibit higher lipophilicity and target affinity .

- Heterocyclic Substituents: Pyridin-3-yl (target compound) vs. Pyridin-3-yl’s nitrogen atom may improve binding to enzymes like kinases or NAMPT .

- Sulfonamide Linkage : The benzenesulfonamido group in the target compound is structurally distinct from sulfonylurea () or sulfamoyl () derivatives, which may reduce off-target interactions compared to urea-linked analogs .

Pharmacokinetic and Pharmacodynamic Profiles

- Solubility : The target compound’s methylbenzenesulfonamido group improves water solubility relative to trifluoromethyl-containing analogs (e.g., ), but it is less soluble than methoxy-substituted derivatives (e.g., ).

- Metabolic Stability : Methyl substitution reduces cytochrome P450-mediated degradation compared to halogenated analogs (e.g., ) .

Q & A

Q. NMR Spectroscopy :

Q. Mass Spectrometry (MS) :

- High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion for C19H18N3O3S: calc. 368.1068, observed 368.1065) .

X-ray Crystallography : For unambiguous confirmation of stereochemistry, if crystalline forms are obtainable .

Advanced Research Questions

Q. How can computational methods predict the binding interactions of this compound with biological targets?

- Docking Protocol :

Protein Preparation : Use tools like Schrödinger Suite to refine the target receptor (e.g., kinases or proteases) by removing water molecules and adding hydrogen atoms.

Ligand Preparation : Optimize the compound’s geometry using density functional theory (DFT) at the B3LYP/6-31G* level.

Glide Docking : Perform extra-precision (XP) docking to account for flexible ligand-receptor interactions. Key interactions may include:

- Hydrogen bonding between the sulfonamide group and catalytic residues (e.g., Asp/Lys in kinases).

- π-π stacking of the pyridine ring with aromatic side chains .

- Validation : Compare docking scores (GlideScore) with known inhibitors (e.g., imatinib derivatives) to assess binding affinity .

Q. How should researchers address discrepancies in biological activity data between this compound and its structural analogs?

- Case Study : If the compound shows lower kinase inhibition than imatinib (IC50 > 1 µM vs. imatinib’s IC50 = 0.2 µM):

Structural Analysis : Compare sulfonamide vs. piperazine substituents; the sulfonamide’s rigidity may reduce conformational adaptability for target binding .

Solubility Testing : Measure log P (e.g., via shake-flask method) to determine if poor solubility limits cellular uptake.

Metabolic Stability : Use liver microsome assays to assess susceptibility to CYP450-mediated degradation .

- Resolution : Introduce solubilizing groups (e.g., PEG chains) or modify the sulfonamide to a more flexible moiety .

Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in cellular assays?

- Stepwise Approach :

Target Identification : Perform kinase profiling using a panel of 100+ kinases to identify primary targets.

Cellular Phenotyping : Use RNA-seq or phosphoproteomics to track downstream signaling pathways (e.g., MAPK/ERK or PI3K/AKT).

Rescue Experiments : Co-treat with pathway-specific inhibitors (e.g., U0126 for MEK) to confirm target engagement .

- Data Interpretation : Correlate IC50 values with Western blot data (e.g., reduced phosphorylation of STAT5 in leukemia cells) .

Methodological Considerations

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies of this compound?

- Crystallization Screen :

- Solvent Systems : Test polar aprotic solvents (e.g., DMSO/water mixtures) due to the compound’s low solubility.

- Temperature Gradients : Slow cooling from 40°C to 4°C to promote nucleation.

- Additives : Include 5% v/v glycerol or polyethylene glycol (PEG 4000) to stabilize crystal lattices .

- Troubleshooting : If crystals are poorly diffracting (<2 Å resolution), use synchrotron radiation or cryo-cooling (100 K) .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Process Chemistry Adjustments :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.